3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1260997-69-0
VCID: VC7780741
InChI: InChI=1S/C24H20ClFN4O3S/c25-16-2-1-3-19(14-16)30-23(32)22-20(8-13-34-22)29(24(30)33)15-21(31)28-11-9-27(10-12-28)18-6-4-17(26)5-7-18/h1-8,13-14H,9-12,15H2
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)Cl)SC=C4
Molecular Formula: C24H20ClFN4O3S
Molecular Weight: 498.96

3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 1260997-69-0

Cat. No.: VC7780741

Molecular Formula: C24H20ClFN4O3S

Molecular Weight: 498.96

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione - 1260997-69-0

Specification

CAS No. 1260997-69-0
Molecular Formula C24H20ClFN4O3S
Molecular Weight 498.96
IUPAC Name 3-(3-chlorophenyl)-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C24H20ClFN4O3S/c25-16-2-1-3-19(14-16)30-23(32)22-20(8-13-34-22)29(24(30)33)15-21(31)28-11-9-27(10-12-28)18-6-4-17(26)5-7-18/h1-8,13-14H,9-12,15H2
Standard InChI Key LZMXLSAQERJLTA-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)Cl)SC=C4

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, systematically describes its structure:

  • A thieno[3,2-d]pyrimidine-2,4-dione core fused with a thiophene ring.

  • A 3-chlorophenyl group at position 3 of the pyrimidine ring.

  • A 2-oxoethyl side chain at position 1, further substituted with a 4-(4-fluorophenyl)piperazinyl group .

Its molecular formula, C₂₄H₂₀ClFN₄O₃S, corresponds to an average molecular mass of 498.957 g/mol and a monoisotopic mass of 498.092867 g/mol . The presence of halogen atoms (chlorine and fluorine) and a piperazine ring suggests potential bioavailability and target selectivity.

Structural Comparison to Analogues

Comparative analysis with structurally related compounds reveals key differences:

CompoundMolecular FormulaKey SubstituentsMolecular Weight (g/mol)
Target CompoundC₂₄H₂₀ClFN₄O₃S3-Cl-C₆H₄, 4-F-C₆H₄-piperazine498.96
3-(3-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4-dioneC₁₂H₇ClN₂O₂S3-Cl-C₆H₄278.71
Cyclohepta-thieno-pyrimidine-dione C₂₄H₂₀Cl₂N₂O₂S4-Cl-C₆H₄, cycloheptane fusion471.40

The target compound’s piperazine side chain distinguishes it from simpler analogues, likely enhancing its interaction with biological targets such as neurotransmitter receptors or kinases .

Synthesis and Structural Elucidation

Spectroscopic Characterization

Key analytical data anticipated for structural confirmation include:

  • ¹H/¹³C NMR: Signals for the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), aromatic protons (δ 6.8–7.4 ppm), and carbonyl groups (δ 160–180 ppm).

  • HRMS: A molecular ion peak at m/z 499.0929 (M+H⁺) .

  • IR Spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹) and C-S (∼690 cm⁻¹) .

Physicochemical Properties

Predicted Physicochemical Parameters

Computational modeling based on structural analogues predicts:

PropertyValueMethod/Source
logP~4.2Calculated via ChemAxon
Water SolubilityPoor (<0.1 mg/mL)PubChem ALogPS
Polar Surface Area78.9 ŲSwissADME
Hydrogen BondingAcceptors: 6; Donors: 1PubChem

The compound’s lipophilicity (logP ~4.2) suggests moderate membrane permeability, while its polar surface area may limit blood-brain barrier penetration .

Stability and Reactivity

  • Photostability: The chlorophenyl and fluorophenyl groups may confer resistance to UV degradation.

  • Hydrolytic Stability: Susceptible to base-catalyzed hydrolysis at the ester and amide bonds under extreme pH.

Applications and Future Directions

Therapeutic Areas

  • Oncology: Potential kinase inhibition activity against proliferative pathways.

  • Neurology: Piperazine derivatives are explored for antipsychotic and anxiolytic effects.

  • Inflammation: Thieno-pyrimidine-diones may suppress cytokine signaling .

Research and Development Challenges

  • Synthetic Complexity: Multi-step synthesis requires optimization for scalability.

  • ADME/Toxicity Profiling: In vitro and in vivo studies are needed to assess pharmacokinetics and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator